molecular formula C23H26N4O3 B2671203 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide CAS No. 1286699-46-4

2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide

Cat. No. B2671203
CAS RN: 1286699-46-4
M. Wt: 406.486
InChI Key: OFSQWOLAQJCUDK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups such as methoxyphenyl, morpholino, pyrazol, and tolyl . These groups are common in many organic compounds and have various properties and uses in chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. Each of these groups would contribute to the overall structure and properties of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, isocyanates like 4-methoxyphenyl isocyanate can participate in reactions with amines to form urea derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the methoxyphenyl group could contribute to its solubility in organic solvents .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study explored the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II), revealing the impact of hydrogen bonding on self-assembly processes. The resulting complexes showed significant antioxidant activity, indicating potential applications in materials science and pharmacology (Chkirate et al., 2019).

Neuroprotective Effects

Research on pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety demonstrated significant neuroprotective effects against oxidative stress, alongside acetylcholinesterase inhibitory activity. This suggests potential therapeutic applications for neurodegenerative diseases (Sameem et al., 2017).

Antimicrobial and Hemolytic Activity

A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and exhibited variable antimicrobial activity against selected species, with some compounds showing notable potency. This highlights the potential of such compounds in developing new antimicrobial agents (Gul et al., 2017).

Corrosion Inhibition

Pyrazoline derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. Experimental and computational studies have confirmed the high efficiency of these inhibitors, suggesting applications in industrial maintenance and protection against corrosion (Lgaz et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, isocyanates can be hazardous and cause irritation to the skin and eyes .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-17-3-7-19(8-4-17)24-22(28)16-27-15-21(18-5-9-20(29-2)10-6-18)23(25-27)26-11-13-30-14-12-26/h3-10,15H,11-14,16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSQWOLAQJCUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide

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